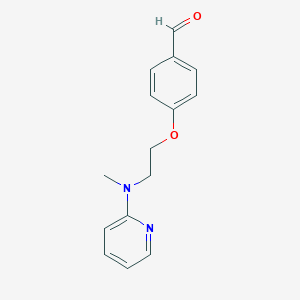

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Overview

Description

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is an organic compound with the chemical formula C15H16N2O2. It is known for its applications in medicinal chemistry and is often used as an intermediate in the synthesis of various pharmaceuticals . The compound appears as a colorless or pale yellow crystalline powder and is soluble in chloroform, dichloromethane, and ethanol .

Mechanism of Action

Target of Action

The primary target of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity .

Mode of Action

This compound interacts with PTP1B, inhibiting its activity . This inhibition enhances insulin sensitivity, which is beneficial in the management of type 2 diabetes .

Biochemical Pathways

The compound’s action on PTP1B affects the insulin signaling pathway . By inhibiting PTP1B, the compound enhances insulin sensitivity, improving glycemic control . It also inhibits hepatic gluconeogenesis, further contributing to its antidiabetic effects .

Pharmacokinetics

Its use in the synthesis of rosiglitazone , a drug with well-studied pharmacokinetics, suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of PTP1B by this compound results in enhanced insulin sensitivity and improved glycemic control . This makes it a potential therapeutic agent for the management of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde can be achieved through a multi-step process:

Step 1: React methyl-2-pyridinamine with 2-chloroacetic anhydride at a low temperature to form methyl-2-pyridinyl acetate.

Step 2: React methyl-2-pyridinyl acetate with catechol to produce this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium hydride and alkyl halides are often used in substitution reactions.

Major Products

Oxidation: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid.

Reduction: 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, including antidiabetic drugs like rosiglitazone.

Fluorescent Chemosensors: Related compounds have been explored as pH-sensitive fluorescent chemosensors, capable of distinguishing between normal and cancer cells based on pH levels.

Antimicrobial Activity: Analog compounds have shown inhibitory activity against various gram-positive and gram-negative bacteria.

Antiproliferative Activity: Derivatives of similar compounds have been studied for their antiproliferative effects on human cancer cell lines.

Environmental Applications: Compounds related to this compound have been used in the removal of heavy metals from aqueous environments.

Comparison with Similar Compounds

Similar Compounds

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzoic acid: An oxidized derivative with similar applications in medicinal chemistry.

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl alcohol: A reduced derivative used in various chemical syntheses.

2-Hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde: A related compound used as a fluorescent chemosensor.

Uniqueness

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde is unique due to its dual functionality as both an intermediate in pharmaceutical synthesis and a potential therapeutic agent. Its ability to interact with specific molecular targets like PTP1B sets it apart from other similar compounds.

Properties

IUPAC Name |

4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-17(15-4-2-3-9-16-15)10-11-19-14-7-5-13(12-18)6-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMKJZNBTRONBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439686 | |

| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122321-03-3 | |

| Record name | 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

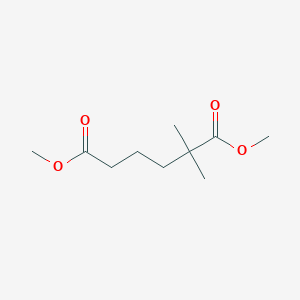

Feasible Synthetic Routes

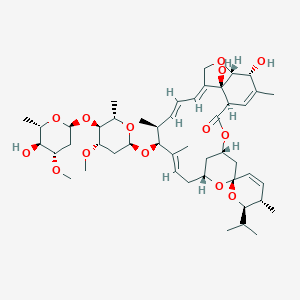

Q1: What is the significance of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde in Rosiglitazone synthesis?

A: 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde serves as a crucial intermediate in the multi-step synthesis of Rosiglitazone. [, , ] This compound undergoes a condensation reaction with 2,4-thiazolidinedione, followed by reduction, to yield Rosiglitazone. [] Various synthetic routes utilize this intermediate, often starting from 2-chloropyridine or 2-bromopyridine. []

Q2: What are the advantages of using 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material for Rosiglitazone synthesis?

A2: Utilizing 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material offers several advantages:

- Improved reaction conditions: The reaction conditions for synthesizing Rosiglitazone from this intermediate are generally mild, contributing to a safer and more controlled synthesis. [, ]

- Simplified purification: The use of this intermediate can simplify the purification process compared to other synthetic routes. []

- Higher yield: The overall yield of Rosiglitazone is significantly improved when using this synthetic pathway, reaching up to 36.2% in some cases. []

Q3: What research is being done to optimize the synthesis of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde itself?

A: Researchers are actively exploring methods to improve the synthesis of this key intermediate. One study focused on optimizing the catalytic hydrogenation reaction system used in its production. [] Other research focuses on simplifying the reaction and purification steps, including using alternative solvents and reagents. [] These efforts aim to make the production of Rosiglitazone more efficient, cost-effective, and environmentally friendly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)